molecular formula C16H12N2O2 B2935412 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid CAS No. 1368216-23-2

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid

Cat. No.: B2935412
CAS No.: 1368216-23-2
M. Wt: 264.284
InChI Key: XYMPKFTZDSHJHE-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C16H12N2O2. It is a derivative of nicotinic acid, where the pyridine ring is substituted with a naphthylamine group at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group of 2-nitronaphthalene is reduced to form 2-naphthylamine.

    Coupling Reaction: 2-naphthylamine is then coupled with 3-chloropyridine-5-carboxylic acid under basic conditions to form the desired product.

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The naphthylamine group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

Scientific Research Applications

5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Nicotinic Acid (Niacin): A simpler derivative of pyridine-3-carboxylic acid without the naphthylamine group.

    Isonicotinic Acid: Another isomer of pyridinecarboxylic acid with the carboxylic acid group at the 4-position.

    2-Naphthylamine: A simpler aromatic amine without the pyridine ring.

Uniqueness: 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid is unique due to the presence of both a naphthylamine group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMPKFTZDSHJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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